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Compound of Interest

Compound Name: 1-methyl-1H-indol-4-amine

Cat. No.: B1592950

An In-depth Technical Guide on the Physicochemical Properties of 1-methyl-1H-indol-4-amine

Executive Summary

1-methyl-1H-indol-4-amine is a heterocyclic compound featuring a methylated indole scaffold
with an amino group at the 4-position.[1] As an indole derivative, it serves as a valuable
building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the
synthesis of novel pharmaceuticals and biologically active molecules. An exhaustive
understanding of its physicochemical properties is paramount for its effective application in
research and development, influencing everything from reaction kinetics and formulation to
bioavailability and metabolic stability. This guide provides a comprehensive analysis of the
known and predicted physicochemical properties of 1-methyl-1H-indol-4-amine, details
rigorous experimental protocols for their determination, and outlines best practices for its
handling and storage.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation of all subsequent
analysis.

1.1. Structural and ldentification Data

The compound is structurally defined by an indole ring system, with a methyl group substituting
the nitrogen atom at position 1 and an amine group attached to the carbon at position 4.
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A 2D representation of 1-methyl-1H-indol-4-amine.

Identifier Value Source
CAS Number 85696-95-3 [1]
Molecular Formula CoH10N:2 [1]
Molecular Weight 146.19 g/mol [1]
Exact Mass 146.084398327 [1]
IUPAC Name 1-methyl-1H-indol-4-amine N/A
InChiKey ODOJPFQQFJVNMD- (]
UHFFFAOYSA-N
SMILES CN1C=CC2=C(C=CC=C21)N

Core Physicochemical Properties

The following table summarizes key physicochemical data. It is important to note that many of

these values are computationally predicted and await experimental verification.

Property Value Method Source
Physical State Solid (predicted) N/A N/A
Melting Point Not available N/A N/A
Boiling Point 328.0 °C Predicted [1]
Density 1.151 g/cm3 Predicted [1]
pKa (amine) ~4-5 (estimated) N/A N/A
XLogP3 (LogP) 2.34 Predicted [1]
Polar Surface Area 30.95 A2 Predicted [1]
Refractive Index 1.62 Predicted [1]

2.1. Spectroscopic Profile
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While specific spectra for this compound are not publicly available, its structural features allow
for the prediction of key spectroscopic signatures essential for identity confirmation.

» 'H NMR: Expected signals would include a singlet for the N-methyl protons (~3.7 ppm),
distinct aromatic protons on the indole core, and a broad singlet for the amine (-NHz)
protons.

e 13C NMR: The spectrum should show nine distinct carbon signals, including the N-methyl
carbon, and eight signals corresponding to the indole ring carbons.

e Mass Spectrometry (MS): The molecular ion peak [M]* would be observed at m/z 146.0844
in high-resolution mass spectrometry.[1]

« Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the
primary amine (~3300-3500 cm~1), C-H stretching for the aromatic and methyl groups
(~2850-3100 cm~1), and C=C stretching for the aromatic ring (~1450-1600 cm~1).

2.2. Thermal Properties

The predicted boiling point is high (328.0 °C), characteristic of a molecule with a rigid aromatic
core, polarity, and potential for intermolecular hydrogen bonding.[1] An experimental melting
point has not been reported. For the parent compound, 4-aminoindole, a melting point of 106-
109 °C is cited, suggesting 1-methyl-1H-indol-4-amine is likely a solid at room temperature.

2.3. Solubility and Lipophilicity

The predicted XLogP3 value of 2.34 indicates that the compound is moderately lipophilic.[1]
This suggests it will have low solubility in water but good solubility in organic solvents such as
ethanol, dimethylformamide (DMF), and dichloromethane.[2] This property is critical for
selecting appropriate solvents for chemical reactions, purification, and formulation.

2.4. Acidity and Basicity (pKa)

The primary amine at the C4 position is the most basic site on the molecule. Aromatic amines
are typically less basic than aliphatic amines due to the delocalization of the nitrogen lone pair
into the aromatic ring. The pKa of the conjugate acid of 1-methyl-1H-indol-4-amine is
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estimated to be in the range of 4-5, similar to aniline (pKa 4.6). Accurate experimental
determination is crucial for understanding its behavior in physiological and buffered systems.

Experimental Protocols for Property Determination

To ensure scientific rigor, the following standard protocols are recommended for the
experimental determination of key physicochemical properties.
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Workflow for Physicochemical Characterization.

3.1. Melting Point Determination via Differential Scanning Calorimetry (DSC)
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» Rationale: DSC provides a highly accurate and reproducible melting point, which is a key

indicator of purity.

e Procedure:

o

Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
Crimp the pan to ensure a good seal. An empty, sealed pan is used as a reference.
Place both pans into the DSC cell.

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a
temperature range bracketing the expected melting point.

The melting point is determined as the onset or peak of the endothermic event on the
resulting thermogram.

3.2. Thermodynamic Solubility via Shake-Flask Method (OECD 105)

o Rationale: This is the gold-standard method for determining the aqueous solubility of a

compound, providing a thermodynamic equilibrium value.

e Procedure:

Add an excess amount of 1-methyl-1H-indol-4-amine to a known volume of purified
water (or a relevant buffer) in a sealed, glass vessel.

Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient
period (typically 24-48 hours) to ensure equilibrium is reached.

After equilibration, allow the suspension to settle.

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included.
This may require centrifugation or filtration.

Quantify the concentration of the dissolved compound in the supernatant using a validated
analytical method, such as HPLC-UV.
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3.3. pKa Determination via Potentiometric Titration

« Rationale: This method directly measures the change in pH of a solution upon the addition of
a titrant, allowing for the precise calculation of the pKa.

e Procedure:

o Accurately dissolve a known amount of the compound in a suitable solvent mixture (e.g.,
water/methanol) to ensure solubility.

o Insert a calibrated pH electrode into the solution.
o Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCI).
o Record the pH of the solution after each incremental addition of the acid titrant.

o Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the
half-equivalence point of the titration curve.

Chemical Stability and Handling
Proper storage and handling are critical to maintain the integrity of the compound.
4.1. Chemical Stability

» Oxidation: The amine group and the electron-rich indole ring are susceptible to oxidation.
Exposure to air and light should be minimized.

o Thermal Stability: Safety data for related indole compounds indicate that they can form
explosive mixtures with air upon intense heating. High temperatures should be avoided.

» Degradation: Store in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or
argon) to prevent degradation.

4.2. Recommended Storage

For long-term storage, it is recommended to keep the compound in a tightly sealed container,
protected from light, and refrigerated.[3]
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4.3. Safety and Handling

Based on data from structurally related compounds, 1-methyl-1H-indol-4-amine should be
handled with care.[4]

e Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

[4]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses,
and a lab coat when handling.[5]

e Handling: Use in a well-ventilated area or a chemical fume hood.[6] Avoid generating dust.
Wash hands thoroughly after handling.

Conclusion

1-methyl-1H-indol-4-amine is a compound of significant interest for synthetic and medicinal
chemistry. While several of its key physicochemical properties are currently based on
computational predictions, this guide establishes a framework for their rigorous experimental
validation. The provided protocols for determining melting point, solubility, and pKa serve as a
reliable foundation for generating the robust data required for advanced research, process
development, and formulation activities. Adherence to the outlined safety and handling
procedures is essential for ensuring the integrity of the material and the safety of the
researcher.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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